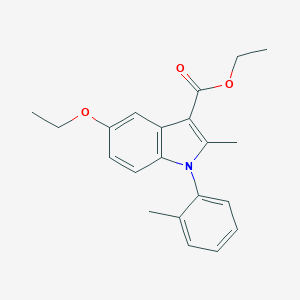![molecular formula C25H26F3N5O B376481 5-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B376481.png)
5-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-ylmethanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with a trifluoromethyl group, a methylphenyl group, and a phenylpiperazino group. These substitutions contribute to its distinctive chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-ylmethanone involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This can be achieved through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Substitution with the methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst.
Attachment of the phenylpiperazino group: This can be done through a nucleophilic substitution reaction using 4-phenylpiperazine and an appropriate leaving group on the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and electrophilic substitution using aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biology, the compound is studied for its potential biological activities, including its interactions with various biological targets. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, 5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-ylmethanone is investigated for its potential therapeutic applications. Its unique structure and chemical properties make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications.
Wirkmechanismus
The mechanism of action of 5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Celecoxib: A nonsteroidal anti-inflammatory drug with a similar pyrazole core and trifluoromethyl group.
Fluoxetine: An antidepressant with a trifluoromethyl group, used as a comparison for its pharmacological properties.
Uniqueness
The uniqueness of 5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-ylmethanone lies in its combination of a pyrazolo[1,5-a]pyrimidine core with diverse substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C25H26F3N5O |
|---|---|
Molekulargewicht |
469.5g/mol |
IUPAC-Name |
[5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C25H26F3N5O/c1-17-7-9-18(10-8-17)21-15-22(25(26,27)28)33-23(30-21)20(16-29-33)24(34)32-13-11-31(12-14-32)19-5-3-2-4-6-19/h2-10,16,21-22,30H,11-15H2,1H3 |
InChI-Schlüssel |
LCSZDUIIYVECMS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)N4CCN(CC4)C5=CC=CC=C5)N2)C(F)(F)F |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)N4CCN(CC4)C5=CC=CC=C5)N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-naphthyl)-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclododeca[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B376398.png)
![1-[1-(4-bromophenyl)-5-ethoxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B376399.png)
![1-[1-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B376400.png)
![1-[1-(3-bromophenyl)-5-ethoxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B376401.png)

![Ethyl 2-(acetylamino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B376409.png)
![Ethyl 2-(butanoylamino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B376412.png)
![Ethyl 2-(isobutyrylamino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B376413.png)
![Ethyl 2-[(2-methylbenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B376417.png)
![4,5-Dimethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic acid](/img/structure/B376418.png)
![4-(4-Bromophenyl)-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B376419.png)
![Ethyl 2-[(2-methylbenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B376421.png)
![ethyl 1-benzyl-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B376423.png)
![4-{[3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B376424.png)
